2-(2-bicyclo[2.2.1]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide
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Overview
Description
2-(2-bicyclo[221]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide is a complex organic compound featuring a bicyclic heptane structure and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide typically involves a multi-step process:
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Formation of the Bicyclo[2.2.1]heptane Core: : This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with an appropriate dienophile under thermal or catalytic conditions to yield the bicyclo[2.2.1]heptane core .
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Introduction of the Acetamide Group: : The bicyclo[2.2.1]heptane derivative can be further functionalized by reacting with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamide group.
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Attachment of the Sulfamoylphenyl Group: This can be achieved using sulfonyl chlorides and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane core, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of bicyclo[2.2.1]heptanone derivatives.
Reduction: Conversion to bicyclo[2.2.1]heptanyl amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-bicyclo[2.2.1]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. The sulfonamide group is known for its antibacterial activity, and the bicyclic structure may contribute to the compound’s stability and bioavailability. Research is ongoing to explore its efficacy as an antimicrobial agent and its potential role in drug development .
Industry
In industry, the compound’s stability and unique structural features make it a candidate for use in materials science, particularly in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-bicyclo[2.2.1]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The bicyclic structure may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: Compounds such as camphor and borneol share the bicyclic structure but differ in functional groups and applications.
Sulfonamide Derivatives: Sulfamethoxazole and sulfadiazine are well-known sulfonamide antibiotics that differ in their core structures but share the sulfonamide functional group.
Uniqueness
What sets 2-(2-bicyclo[221]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide apart is the combination of the bicyclic heptane core with the sulfonamide and fluorine substituents
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c16-13-4-3-12(8-14(13)22(17,20)21)18-15(19)7-11-6-9-1-2-10(11)5-9/h3-4,8-11H,1-2,5-7H2,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZRKLOAFUGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)NC3=CC(=C(C=C3)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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